REACTION_CXSMILES
|
F[C:2]1[C:3]([CH3:15])=[N:4][C:5]2[C:10]([N:11]=1)=[C:9]([C:12](=[O:14])[CH3:13])[CH:8]=[CH:7][CH:6]=2.[ClH:16]>>[Cl:16][C:2]1[C:3]([CH3:15])=[N:4][C:5]2[C:10]([N:11]=1)=[C:9]([C:12](=[O:14])[CH3:13])[CH:8]=[CH:7][CH:6]=2
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC2=CC=CC(=C2N1)C(C)=O)C
|
Name
|
|
Quantity
|
24.49 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the homogeneous reaction
|
Type
|
CUSTOM
|
Details
|
was fitted with a drying tube
|
Type
|
CONCENTRATION
|
Details
|
After 6 h the reaction was concentrated in vacuo
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
Solid NaHCO3 was added cautiously with rapid stirring
|
Type
|
ADDITION
|
Details
|
and saturated aq. NaHCO3 was sequentially added cautiously with rapid stirring
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between saturated NaHCO3 and DCM
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was extracted with DCM (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC2=CC=CC(=C2N1)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |